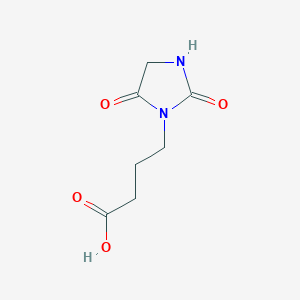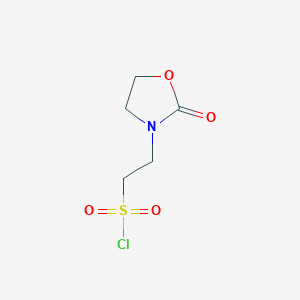
2-ethoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is obtained by the reaction of 2-bromo-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide with sodium ethoxide.
Scientific Research Applications
Chemical Synthesis and Biological Activities
- Chemical synthesis involving compounds related to 2-ethoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide has been explored in studies such as the synthesis of 5-deazaaminopterin analogues. These studies focus on the condensation of various compounds, yielding products with potential biological activities, like the less active 7-methyl and 5,7-dimethyl analogues compared to methotrexate against certain cancer cells (Su et al., 1988).
Metabolism Studies in Herbicides
- Research on chloroacetamide herbicides and metabolites similar to this compound has been conducted. These studies focus on their metabolism in liver microsomes of humans and rats, indicating the complex metabolic pathways these compounds undergo and their potential as carcinogenic agents (Coleman et al., 2000).
Radiosynthesis for Metabolism and Mode of Action Studies
- Radiosynthesis of chloroacetanilide herbicides, closely related to the compound , has been performed for detailed studies on their metabolism and mode of action. This approach enhances the understanding of how these substances behave in biological systems and their potential impacts (Latli & Casida, 1995).
Protein Tyrosine Phosphatase 1B Inhibitors
- Synthesized derivatives of this compound have been evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in regulating metabolic pathways, including diabetes. These studies provide insights into the development of new therapeutic agents for metabolic diseases (Saxena et al., 2009).
Study of Spatial Orientations in Anion Coordination
- Research on the spatial orientations of amide derivatives, which include structures similar to this compound, helps in understanding their interactions with anions. This knowledge is crucial for designing drugs and materials with specific properties (Kalita & Baruah, 2010).
properties
IUPAC Name |
2-ethoxy-N-[(2-methoxy-2-adamantyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-3-20-9-15(18)17-10-16(19-2)13-5-11-4-12(7-13)8-14(16)6-11/h11-14H,3-10H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYHVMONMXUCFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1(C2CC3CC(C2)CC1C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2388924.png)
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)




methanone](/img/structure/B2388934.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2388937.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)
![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)

